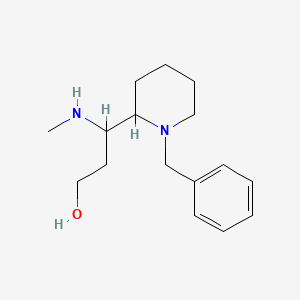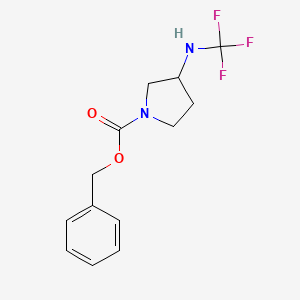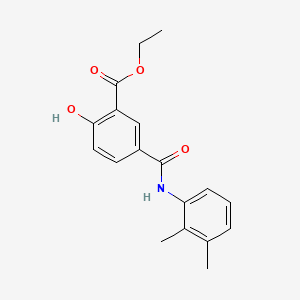![molecular formula C11H18BrN B13959264 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane](/img/structure/B13959264.png)
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane is a complex organic compound characterized by its unique spirocyclic structure. This compound features a bromomethyl group attached to a cyclopropyl ring, which is further connected to a six-membered azaspiro ring system. The spirocyclic structure imparts significant rigidity and stability to the molecule, making it an interesting subject for various chemical and biological studies.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane can be achieved through several synthetic routes. One common method involves the annulation of cyclopentane or four-membered rings using readily available starting materials. The reaction typically employs conventional chemical transformations and minimal chromatographic purifications .
Industrial Production Methods
Industrial production of this compound may involve large-scale annulation reactions under controlled conditions. The use of catalysts such as Cp2ZrCl2 and alkyl aluminums can facilitate the formation of the spirocyclic structure through cycloalumination and subsequent carbocyclization reactions .
Analyse Des Réactions Chimiques
Types of Reactions
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Radical Reactions: The bromomethyl group can participate in radical reactions, leading to the formation of new carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction reactions. Radical reactions often involve the use of radical initiators such as AIBN (azobisisobutyronitrile) and radical propagators like Bu3SnH (tributyltin hydride) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. Substitution reactions typically yield various substituted derivatives, while oxidation and reduction reactions produce corresponding oxides and reduced forms of the compound.
Applications De Recherche Scientifique
2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on target molecules, leading to the modulation of their activity. The spirocyclic structure provides rigidity and stability, enhancing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Azaspiro[3.4]octane: A structurally similar compound with a spirocyclic azaspiro ring system.
Cyclopropylmethylamine: A compound with a cyclopropyl ring and an amine group, similar to the cyclopropyl and azaspiro components of 2-(Bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane.
Uniqueness
This compound is unique due to its combination of a bromomethyl group, a cyclopropyl ring, and a spirocyclic azaspiro structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C11H18BrN |
|---|---|
Poids moléculaire |
244.17 g/mol |
Nom IUPAC |
2-(bromomethyl)-6-cyclopropyl-6-azaspiro[3.4]octane |
InChI |
InChI=1S/C11H18BrN/c12-7-9-5-11(6-9)3-4-13(8-11)10-1-2-10/h9-10H,1-8H2 |
Clé InChI |
GAIOKFYBZGZSNB-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CCC3(C2)CC(C3)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


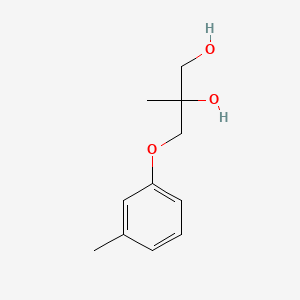
![1-[(5S)-5-Hydroxycyclopent-1-en-1-yl]ethan-1-one](/img/structure/B13959194.png)
![2-Benzyl-8-ethyl-2,8-diazaspiro[4.5]decane](/img/structure/B13959197.png)
![2-Benzyl-8-(chloromethyl)-2-azaspiro[4.5]decane](/img/structure/B13959202.png)
![2,5,7-trimethyl-3,4-dihydro-1H-pyrimido[1,6-a]indole](/img/structure/B13959212.png)
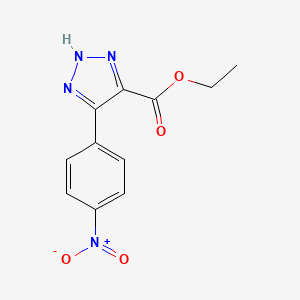

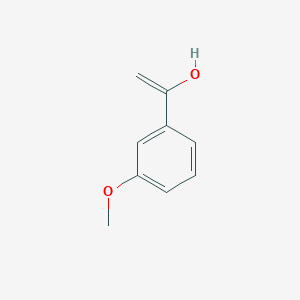
![(6-(2-Aminoethyl)-6-azaspiro[3.4]octan-2-yl)methanethiol](/img/structure/B13959227.png)

